molecular formula C24H40BNO5 B1466947 (3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester CAS No. 1318792-82-3

(3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester

Cat. No.: B1466947
CAS No.: 1318792-82-3
M. Wt: 433.4 g/mol
InChI Key: ROLHTUGLWUZUER-UHFFFAOYSA-N
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Description

(3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester is a complex organic compound with a molecular formula of C21H33BN2O5. This compound is notable for its inclusion of a boronic ester group, which is often used in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with the appropriate carbamate derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium complexes and bases like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

(3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of probes for biological imaging.

    Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of kinase inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The carbamate group can undergo hydrolysis to release active amines, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar boronic ester group but lacks the carbamate functionality.

    Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate group instead of the carbamate.

    Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-1-carboxylate: Contains a pyridine ring instead of the phenyl group.

Uniqueness

(3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester is unique due to its combination of a boronic ester and a carbamate group, which provides versatility in both chemical reactions and biological applications. This dual functionality makes it a valuable compound in various fields of research and industry.

Biological Activity

The compound (3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound's structure includes a methoxy group, a propyl chain, and a dioxaborolane moiety. The synthesis typically involves several key steps:

  • Boronic Ester Formation : The starting material is reacted with pinacol under catalytic conditions to form the boronic ester.
  • Piperazine Coupling : This intermediate is then coupled with piperazine through a palladium-catalyzed cross-coupling reaction.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the boronic ester group is significant for its reactivity and potential interactions with enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing boron have shown promising antimicrobial properties. For instance:

  • IC50 Values : Compounds similar to this structure have exhibited IC50 values ranging from 0.1 µM to 35 µM against various microbial strains, suggesting significant potency against pathogens.

Anticancer Properties

Research has demonstrated that compounds featuring the dioxaborolane structure can inhibit cancer cell proliferation. A notable study reported:

  • Cell Line Studies : In vitro assays on cancer cell lines showed that modifications to the compound's structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Activity Type IC50 Values (µM) Reference
Antimicrobial0.1 - 35
Anticancer0.5 - 10

Study 1: Trypanocidal Activity

A study focused on the trypanocidal activity of related compounds demonstrated that modifications in the molecular structure significantly affected potency against Trypanosoma brucei. The compound's ability to penetrate the blood-brain barrier (BBB) was also evaluated:

  • Results : Compound derivatives showed improved BBB permeability and were effective at concentrations as low as 0.7 µM in cellular assays.

Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects of similar compounds on N-myristoyltransferase (NMT), an enzyme critical for the survival of certain protozoa:

  • Findings : The most active derivatives displayed an IC50 of 0.1 µM against NMT, indicating strong potential for developing treatments against parasitic infections.

Properties

IUPAC Name

tert-butyl N-(3-methoxypropyl)-N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40BNO5/c1-22(2,3)29-21(27)26(17-10-18-28-8)16-9-11-19-12-14-20(15-13-19)25-30-23(4,5)24(6,7)31-25/h12-15H,9-11,16-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLHTUGLWUZUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCN(CCCOC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester
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(3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester
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(3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester
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(3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester
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(3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester
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(3-Methoxy-propyl)-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propyl-carbamic acid tert-butyl ester

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